1,1,2,2,3,3,4,4-Octaphenyltetragermetane

Description

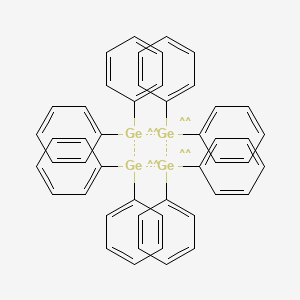

1,1,2,2,3,3,4,4-Octaphenyltetragermetane: is an organogermanium compound characterized by the presence of eight phenyl groups attached to a tetragermetane core

Properties

InChI |

InChI=1S/4C12H10Ge/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4*1-10H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJJFIRZLKPMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40Ge4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507271 | |

| Record name | PUBCHEM_12697913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

907.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-71-7 | |

| Record name | PUBCHEM_12697913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4-Octaphenyltetragermetane typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions and purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.

Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various phenyl-substituted derivatives.

Scientific Research Applications

Chemistry: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-based materials.

Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, particularly in the development of anti-cancer and immunomodulatory agents. specific applications of this compound in these fields are still under investigation.

Industry: In the industrial sector, organogermanium compounds are used in the production of semiconductors and other electronic materials

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4-Octaphenyltetragermetane exerts its effects is primarily related to its ability to interact with various molecular targets The phenyl groups attached to the germanium core can participate in π-π interactions, while the germanium atoms can form bonds with other elements

Comparison with Similar Compounds

Tetrakis(trimethylsilyl)germane: Another organogermanium compound with different substituents.

Hexaphenyldigermane: A related compound with six phenyl groups and two germanium atoms.

Tetraphenyltin: An organotin compound with a similar structure but with tin instead of germanium.

Uniqueness: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is unique due to the high number of phenyl groups attached to the germanium core This structure imparts specific electronic and steric properties that differentiate it from other organogermanium and organotin compounds

Biological Activity

1,1,2,2,3,3,4,4-Octaphenyltetragermetane (CAS No. 2117-71-7) is a complex organometallic compound consisting of germanium atoms and phenyl groups. Its unique structure has garnered interest in various fields of research due to its potential biological activities. This article examines the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features four germanium atoms each bonded to two phenyl groups. This arrangement contributes to its stability and potential interactions with biological systems.

Biological Activity Overview

Research into the biological activity of octaphenyltetragermetane has primarily focused on its interactions with cellular systems and potential therapeutic applications. Key areas of investigation include:

- Anticancer Properties : Preliminary studies suggest that octaphenyltetragermetane exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cellular signaling pathways.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may relate to its ability to disrupt microbial membranes.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of octaphenyltetragermetane in models of neurodegenerative diseases. The compound may modulate oxidative stress and inflammation in neuronal cells.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of octaphenyltetragermetane:

-

Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that octaphenyltetragermetane inhibited cell proliferation in a dose-dependent manner. IC50 values were reported in the low micromolar range for several tested lines.

Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.2 MCF-7 (Breast Cancer) 6.8 A549 (Lung Cancer) 4.5 -

Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disc diffusion assays.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Neuroprotective Studies : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, octaphenyltetragermetane reduced cell death by approximately 30%, suggesting a protective effect against oxidative damage.

The proposed mechanisms for the biological activity of octaphenyltetragermetane include:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, thereby affecting apoptosis and survival pathways.

- Membrane Disruption : Its amphiphilic nature allows it to interact with lipid membranes, potentially leading to increased permeability or disruption in microbial cells.

- Signal Transduction Pathway Interference : Interaction with key signaling proteins may alter pathways involved in cell growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.